molecular formula C25H22N2O5 B3833931 N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine

N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine

Cat. No. B3833931
M. Wt: 430.5 g/mol
InChI Key: UENUTIAERBDEAI-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine, commonly known as BPT, is a synthetic compound that is widely used in scientific research. BPT is a tyrosine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In

Mechanism of Action

BPT's mechanism of action is not fully understood, but it is believed to act as a nucleophile, reacting with ROS and PTPs to form covalent adducts. BPT has been shown to be highly selective for ROS and PTPs, making it a valuable tool for researchers studying these pathways.
Biochemical and Physiological Effects:
BPT has a range of biochemical and physiological effects, including the inhibition of PTPs, the detection of ROS, and the induction of apoptosis in cancer cells. BPT has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of BPT is its sensitivity and selectivity for ROS and PTPs, making it a valuable tool for researchers studying these pathways. BPT is also relatively easy to synthesize and has good stability, making it a cost-effective compound for use in research. However, one limitation of BPT is its potential toxicity, particularly at high concentrations. Researchers must be careful to use BPT at appropriate concentrations to avoid toxicity.

Future Directions

There are many future directions for research on BPT. One area of interest is the development of new fluorescent probes based on the structure of BPT, with improved sensitivity and selectivity for ROS and other targets. Another area of interest is the use of BPT as a therapeutic agent for diseases such as cancer and inflammatory diseases. Finally, research on the mechanism of action of BPT could lead to a better understanding of ROS and PTP signaling pathways, with potential implications for the treatment of a range of diseases.

Scientific Research Applications

BPT has been used in a wide range of scientific research applications. One of its most common uses is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. BPT is highly sensitive to ROS, making it a valuable tool for researchers studying oxidative stress and related diseases. BPT has also been used as a tool to study protein tyrosine phosphatases (PTPs), which play a critical role in the regulation of cell signaling pathways. BPT has been shown to be a potent inhibitor of PTPs, making it a valuable tool for researchers studying these enzymes.

properties

IUPAC Name

2-[[(Z)-2-benzamido-3-phenylprop-2-enoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c28-20-13-11-18(12-14-20)16-22(25(31)32)27-24(30)21(15-17-7-3-1-4-8-17)26-23(29)19-9-5-2-6-10-19/h1-15,22,28H,16H2,(H,26,29)(H,27,30)(H,31,32)/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENUTIAERBDEAI-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)\NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)-2-[(2Z)-3-phenyl-2-(phenylformamido)prop-2-enamido]propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.